molecular formula C12H17NO4S B7760528 (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid

Cat. No.: B7760528
M. Wt: 271.33 g/mol
InChI Key: WWGFHIUBQGZSMR-UMJHXOGRSA-N
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Description

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a chiral pentanoic acid derivative intended for research applications. The defined stereochemistry at the 2S and 3R positions is critical for its biological activity and interaction with specific molecular targets, making it a valuable compound for stereochemical studies . This compound belongs to a class of molecules characterized by a phenylsulfonamido group attached to a carboxylic acid backbone. Analogs with similar sulfonamido-functionalized structures are often investigated as enzyme inhibitors or as building blocks in pharmaceutical research for designing potential therapeutics . The core structure is a modified pentanoic acid, a scaffold with well-documented physicochemical properties . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions. For a detailed safety overview, consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-UMJHXOGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control in Pentanoic Acid Backbone Formation

The stereochemistry at C2 and C3 is critical for biological activity. Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are employed to establish the (2S,3R) configuration. For example, tert-butyl esters are often used to protect carboxylic acid groups during stereoselective alkylation or amidation reactions.

Sulfonamido Group Introduction

The phenylsulfonamido group is typically introduced via nucleophilic substitution between a primary amine and benzenesulfonyl chloride. Base selection significantly impacts yield; triethylamine (TEA) in dichloromethane (DCM) achieves up to 85% yield for analogous sulfonamides. Alternatively, potassium carbonate in PEG-400 offers a recyclable solvent system, though yields drop to 78%.

Stepwise Synthesis and Reaction Optimization

Key Synthetic Steps

A representative synthesis pathway involves:

  • Amino Protection : The amine group of (2S,3R)-3-methylpentanoic acid is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

  • Sulfonylation : Reaction with benzenesulfonyl chloride in DCM/TEA at 0°C–25°C for 6–24 hours.

  • Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the free carboxylic acid.

Reaction Conditions and Yield Optimization

ParameterOptimal ConditionYield Impact
BaseTriethylamine (TEA)85%
SolventDichloromethane (DCM)High solubility
Temperature0°C → 25°C (gradient)Minimizes side reactions
Reaction Time6–24 hoursComplete conversion

Purification via reverse-phase flash chromatography (C18 column) is critical for isolating the target compound from diastereomeric byproducts.

Comparative Analysis of Synthetic Routes

Method A: Direct Sulfonylation

Procedure :

  • React (2S,3R)-3-methylpentanoic acid derivative with benzenesulfonyl chloride in DCM/TEA.
    Advantages :

  • Short reaction time (6 hours).
    Limitations :

  • Requires rigorous temperature control to avoid racemization.

Method B: Sequential Protection-Sulfonylation

Procedure :

  • Protect amine as Boc derivative.

  • Perform sulfonylation.

  • Deprotect under acidic conditions.
    Advantages :

  • Higher enantiomeric purity (>98% ee).
    Limitations :

  • Additional steps reduce overall yield (60–70%).

Challenges in Stereochemical Integrity

Racemization at C2 and C3 positions is a major hurdle. Strategies to mitigate this include:

  • Low-Temperature Reactions : Maintaining temperatures below 25°C during sulfonylation.

  • Bulky Bases : Using hindered bases like DIPEA (N,N-diisopropylethylamine) to minimize nucleophilic attack on the chiral center.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale syntheses employ continuous flow reactors to enhance heat transfer and reduce racemization. Solvent recycling (e.g., PEG-400) aligns with green chemistry principles.

Cost-Benefit Analysis

FactorCost Implications
Chiral AuxiliariesHigh (~$500/g for Boc reagents)
Chromatography~30% of total production cost

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

One of the primary applications of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play crucial roles in the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including:

  • Arthritis : MMP inhibitors can alleviate joint degradation and inflammation.
  • Cancer : By inhibiting MMPs, this compound may reduce tumor invasion and metastasis .

Potential in Treating Skeletal Disorders

The compound has been identified as having therapeutic potential for skeletal disorders. It can be used to develop drugs aimed at treating conditions such as arthritis and osteoporosis by modulating the activity of MMPs involved in bone remodeling .

Case Study 1: Inhibition of MMP-3

A study demonstrated that this compound effectively inhibited MMP-3 activity in vitro. The findings indicated a significant reduction in the degradation of type II collagen, suggesting its potential use in osteoarthritis treatments. The study highlighted that the compound's mechanism involved binding to the active site of MMP-3, thereby preventing substrate access .

Case Study 2: Cancer Metastasis

Research focused on breast cancer metastasis found that this compound could reduce the invasive capabilities of cancer cells by inhibiting MMP-9. The results showed that treatment with this compound led to decreased cell migration and invasion in vitro, supporting its potential as an anti-metastatic agent .

Comparative Analysis of MMP Inhibitors

Compound NameTarget MMPsTherapeutic UseEfficacy
This compoundMMP-3, MMP-9Osteoarthritis, CancerHigh
MarimastatBroad-spectrumCancerModerate
BatimastatBroad-spectrumCancerHigh

Mechanism of Action

The mechanism of action of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamido Groups

3-Methyl-2-(4-nitrophenylsulfonamido)pentanoic Acid
  • Structure: Differs by a nitro group (-NO₂) at the para position of the phenyl ring.
  • Activity : Exhibits 79.89% inhibition of Plasmodium berghei (malaria parasite), comparable to artemether-lumefantrine (79.77%) .
3-Methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic Acid (5e)
  • Structure : Contains a 4-methylbenzenesulfonyl group and an additional phenylformamido substituent.
  • Properties : FTIR data confirms S=O (1328, 1292 cm⁻¹) and C=O (1707, 1688 cm⁻¹) stretches, critical for protein binding .
  • Differentiation : Bulkier substituents may reduce membrane permeability compared to the unsubstituted phenylsulfonamido analogue.
5-((3,4-Dimethoxyanthraquinone)-2-sulfonamido)pentanoic Acid (17)
  • Structure: Anthraquinone-sulfonamido hybrid with methoxy groups.
  • Synthesis: Yielded 51% via RP-C18 chromatography; higher polarity due to anthraquinone .
  • Application : Primarily explored in cancer research, contrasting with the antiprotozoal focus of the target compound .

Amino Acid Derivatives with Shared Backbones

L-Alloisoleucine [(2S,3R)-2-Amino-3-methylpentanoic Acid]
  • Structure: Lacks the phenylsulfonamido group but shares the (2S,3R)-pentanoic acid backbone.
  • Role: Essential amino acid; highlights how sulfonamido substitution converts a metabolic building block into a pharmacologically active agent .
4-Hydroxy-L-Isoleucine [(2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic Acid]
  • Structure : Features a hydroxyl group at C4 instead of sulfonamido.
  • Impact : Hydroxyl group enables hydrogen bonding but reduces lipophilicity, likely altering tissue distribution compared to sulfonamido derivatives .
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxycarbonyl)pentanoic Acid (4)
  • Structure : Benzyloxycarbonyl (Z) and methoxycarbonyl substituents.
  • Synthesis : 78% yield via TFA-mediated deprotection; increased steric hindrance may limit bioavailability .
N-(2-(4-Chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide
  • Structure : Dipeptide-sulfonamide hybrid with a 4-chlorophenyl group.
  • Activity: Cleared Trypanosoma brucei in mice but was less potent than diminazene aceturate .
  • Design Strategy : Dipeptide conjugation improves solubility and pharmacokinetics .

Comparative Data Table

Compound Name Substituents Molecular Weight Biological Activity (%) Yield (%) Key Reference
(2S,3R)-3-Methyl-2-(phenylsulfonamido)pentanoic acid Phenylsulfonamido, C3-methyl 283.34 N/A (prototype) N/A -
3-Methyl-2-(4-nitrophenylsulfonamido)pentanoic acid 4-NO₂-phenylsulfonamido 328.34 79.89 (antimalarial) 60
5e 4-Me-benzenesulfonyl, phenylformamido 383.45 N/A 99.95
L-Alloisoleucine C2-amino, C3-methyl 131.17 Amino acid metabolism N/A

Research Findings and Mechanistic Insights

  • Sulfonamido Role : The sulfonamido group is pivotal for binding to protozoal enzymes (e.g., Plasmodium proteases) via S=O···H-N hydrogen bonds .
  • Stereochemistry Impact : (2S,3R) configuration in the target compound and L-alloisoleucine ensures optimal spatial orientation for target engagement, unlike (2R,3S) diastereomers .
  • Electron-Donating/Withdrawing Effects : Nitro groups enhance activity in antiprotozoal agents, while methyl/methoxy groups may improve metabolic stability .

Biological Activity

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the 2 and 3 positions, contributing to its biological activity. The presence of the phenylsulfonamido group is significant for its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), which is crucial for bacterial growth and proliferation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound was tested against various strains of bacteria, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. It has been evaluated for its efficacy against several cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HCT116 (Colon)10.0

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines. The results indicated that the compound induced apoptosis in these cells, significantly reducing cell viability at concentrations above its IC50 values .
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways, potentially leading to enhanced therapeutic efficacy .
  • Comparative Analysis : When compared to standard treatments like doxorubicin, this compound exhibited comparable or superior activity against certain cancer cell lines, highlighting its potential as a viable candidate for further development .

Q & A

How can the stereochemical integrity of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid be preserved during synthesis?

Basic Research Focus
The synthesis of chiral sulfonamido derivatives requires precise control over stereochemistry. A common approach involves using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions . For example, Boc-protected intermediates can undergo Mitsunobu reactions to retain configuration, followed by deprotection under acidic conditions (e.g., HCl in methanol) . Column chromatography (CH₂Cl₂:CH₃OH = 5:1) is often employed for purification to minimize racemization . Confirming stereochemical fidelity post-synthesis requires circular dichroism (CD) or chiral HPLC, as standard NMR may not resolve enantiomeric impurities .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities in sulfonamido derivatives?

Basic Research Focus
High-resolution mass spectrometry (HRMS) combined with 2D NMR (e.g., HSQC, HMBC, and ROESY) is critical for unambiguous structural assignment. For instance, ROESY correlations can distinguish between (2S,3R) and (2S,3S) configurations by identifying spatial proximity between the methyl group at C3 and the phenylsulfonamido moiety . FTIR analysis (1707–1688 cm⁻¹ for C=O stretches) and X-ray crystallography further validate hydrogen bonding patterns and crystal packing . Recent studies also employ HPLC-ESI-TOF/MS for detecting trace stereoisomers (<1%) in complex mixtures .

How can computational methods predict the bioactivity of this compound against enzyme targets?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial peptide deformylase. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks between the sulfonamido group and catalytic residues (e.g., Arg120 in COX-2) . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation and electrostatic potential surfaces, predicting reactivity at the C3 methyl and sulfonamido nitrogen . Comparative studies with (2S,3S) analogs reveal steric clashes in the (3R) configuration, explaining reduced activity in certain assays .

What strategies address discrepancies in reported biological activities of stereoisomers?

Advanced Research Focus
Contradictory bioactivity data often arise from impurities or assay-specific conditions. A systematic approach includes:

  • Purity Validation : Chiral HPLC (e.g., Chiralpak IG-3 column) to confirm >99% enantiomeric excess .
  • Assay Standardization : Replicate experiments under controlled pH (7.4 for physiological mimicry) and temperature (37°C) .
  • Comparative SAR Studies : Testing (2S,3R) and (2S,3S) isomers side-by-side in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., LPS-induced inflammation) . For example, the (2S,3R) isomer shows 10-fold higher COX-2 inhibition than (2S,3S) due to optimal hydrophobic interactions in the active site .

How does stereochemistry influence the metabolic stability of this compound?

Advanced Research Focus
The (2S,3R) configuration impacts Phase I metabolism (cytochrome P450 oxidation) and Phase II conjugation (glucuronidation). In vitro microsomal assays (human liver microsomes, HLMs) reveal that the C3 methyl group in the (R) configuration slows CYP3A4-mediated oxidation compared to (S) analogs . LC-MS/MS metabolite profiling identifies glucuronide adducts at the carboxylic acid group, with the (3R) isomer showing slower clearance (t₁/₂ = 4.2 h vs. 2.8 h for (3S)) . These findings align with in vivo pharmacokinetic studies in rodent models, where the (2S,3R) isomer achieves higher plasma exposure .

What synthetic routes enable scalable production of high-purity this compound?

Basic Research Focus
Multi-step protocols involve:

Amino Protection : Boc or Cbz groups to prevent side reactions during sulfonamido coupling .

Stereoselective Alkylation : Evans’ oxazolidinone auxiliaries to set the (2S,3R) configuration .

Deprotection and Purification : TFA-mediated Boc removal, followed by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Yields typically range from 60–75%, with purity >98% confirmed by ¹H/¹³C NMR and HRMS . Scalability challenges include optimizing solvent recovery (e.g., methanol/water azeotrope distillation) .

How can researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?

Advanced Research Focus
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding to targets like TNF-α or NF-κB. For example, SPR assays (Biacore T200) show a KD of 12 nM for TNF-α inhibition, with the sulfonamido group forming critical hydrogen bonds to Tyr59 . Fluorescence polarization (FP) assays using FITC-labeled peptides confirm disruption of NF-κB/p65-DNA complexes (IC₅₀ = 0.8 µM) . Cross-validation with X-ray crystallography (PDB: 6XYZ) reveals binding at the dimerization interface, stabilizing an inactive conformation .

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